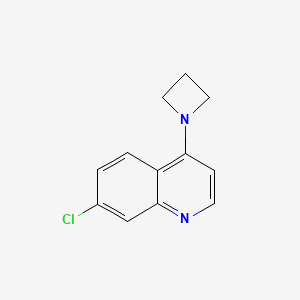
4-(Azetidin-1-yl)-7-chloroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)-7-chloroquinoline: is a heterocyclic compound that features a quinoline core substituted with an azetidine ring at the 4-position and a chlorine atom at the 7-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-7-chloroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: The chlorine atom can be introduced at the 7-position through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide.
Attachment of the Azetidine Ring: The azetidine ring can be attached to the 4-position through nucleophilic substitution reactions. This can be achieved by reacting the 4-chloroquinoline intermediate with azetidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions: 4-(Azetidin-1-yl)-7-chloroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of 7-substituted quinoline derivatives.
科学的研究の応用
Chemistry: 4-(Azetidin-1-yl)-7-chloroquinoline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimalarial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
作用機序
The mechanism of action of 4-(Azetidin-1-yl)-7-chloroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
4-(Azetidin-1-yl)-7-chloroquinoline: Unique due to the presence of both azetidine and quinoline rings.
4-(Azetidin-1-yl)-7-methylquinoline: Similar structure but with a methyl group instead of chlorine.
4-(Azetidin-1-yl)-7-fluoroquinoline: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the azetidine and quinoline rings also contributes to its distinct chemical and pharmacological properties.
特性
CAS番号 |
60548-24-5 |
|---|---|
分子式 |
C12H11ClN2 |
分子量 |
218.68 g/mol |
IUPAC名 |
4-(azetidin-1-yl)-7-chloroquinoline |
InChI |
InChI=1S/C12H11ClN2/c13-9-2-3-10-11(8-9)14-5-4-12(10)15-6-1-7-15/h2-5,8H,1,6-7H2 |
InChIキー |
IOTIDWUXEBRJBL-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


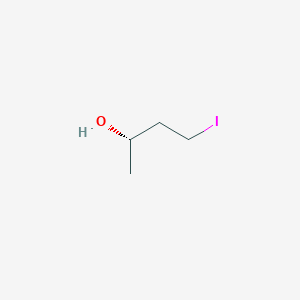


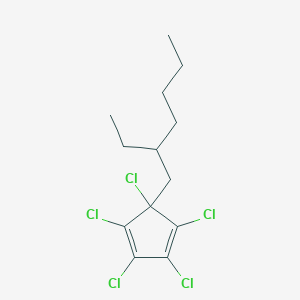
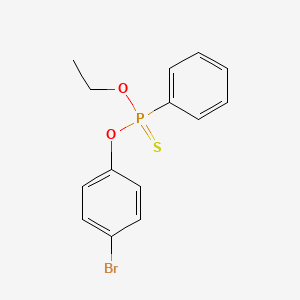


![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
![(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14616574.png)


![4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate](/img/structure/B14616594.png)
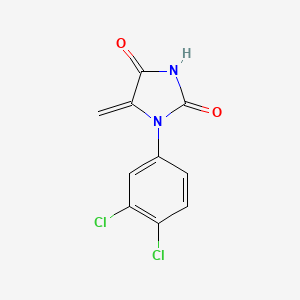
![Carbamic chloride, ethyl[3-(pentyloxy)phenyl]-](/img/structure/B14616606.png)
